molecular formula C6H3BrN2S B2917899 2-Bromo-3-isothiocyanatopyridine CAS No. 1360887-36-0

2-Bromo-3-isothiocyanatopyridine

Cat. No.: B2917899
CAS No.: 1360887-36-0
M. Wt: 215.07
InChI Key: IGHQZIPWRBCPLB-UHFFFAOYSA-N
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Description

2-Bromo-3-isothiocyanatopyridine is a chemical compound with the CAS Number: 1360887-36-0 . It has a molecular weight of 215.07 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrN2S/c7-6-5 (9-4-10)2-1-3-8-6/h1-3H . This indicates the molecular structure of the compound, which includes a bromine atom (Br), a nitrogen atom (N), and a sulfur atom (S) among others .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it has been noted that similar compounds can be used in copper-catalyzed reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 215.07 .

Scientific Research Applications

Spectroscopic and Optical Studies

  • 5-Bromo-2-(trifluoromethyl)pyridine has been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These techniques, along with density functional theory (DFT), provide insights into the molecular structure and properties of bromopyridines (Vural & Kara, 2017).

Synthesis and Biological Activities

  • A study on the efficient synthesis of novel pyridine-based derivatives, including bromopyridines, revealed potential biological activities. These derivatives were evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

Antimicrobial Applications

  • Certain cyanopyridine derivatives, synthesized from bromopyridines, exhibited antimicrobial activity against a range of bacteria. These derivatives could have potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).

Corrosion Inhibition

  • Bromopyridine compounds, specifically Schiff bases, have been studied for their role in inhibiting carbon steel corrosion in acidic environments. This application is significant in industrial settings to protect metals from corrosion (El-Lateef et al., 2015).

Chemical Synthesis and Reactions

  • The synthesis of bromopyridines through regiocontrolled nucleophilic aromatic substitution reactions highlights their importance in chemical synthesis. These reactions form key precursors for further chemical transformations (Begouin et al., 2013).

Structural and Stereochemical Studies

  • Studies on the structure and stereochemistry of bromopyridine derivatives have been conducted. These studies are crucial for understanding the molecular configurations and potential pharmacological activities of these compounds (Zhou et al., 2015).

Catalytic Applications

  • Bromopyridines have been used in catalytic processes, such as palladium-mediated functionalization, demonstrating their utility in complex organic syntheses (Ji et al., 2003).

Properties

IUPAC Name

2-bromo-3-isothiocyanatopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-6-5(9-4-10)2-1-3-8-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHQZIPWRBCPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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